Betaxolol Hydrochloride
描述
Betaxolol Hydrochloride is a cardioselective beta-1-adrenergic antagonist, commonly used to manage hypertension and elevated intraocular pressure. It is known for its high selectivity towards beta-1 receptors, which are primarily located in the heart, making it effective in reducing heart rate and blood pressure without significant effects on beta-2 receptors found in the lungs .
准备方法
Synthetic Routes and Reaction Conditions: Betaxolol Hydrochloride can be synthesized through a multi-step process starting from 4-(2-hydroxyethyl)phenol. The key steps involve:
Etherification: 4-(2-hydroxyethyl)phenol is reacted with cyclopropylmethyl chloride in the presence of a base to form 4-(2-cyclopropylmethoxyethyl)phenol.
Epoxidation: The phenol derivative is then epoxidized using an oxidizing agent such as m-chloroperbenzoic acid.
Amination: The resulting epoxide is reacted with isopropylamine to yield Betaxolol.
Hydrochloride Formation: Finally, Betaxolol is treated with hydrochloric acid to form this compound
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the quality and consistency of the final product .
Types of Reactions:
Oxidation: Betaxolol can undergo oxidation reactions, particularly at the secondary alcohol group, forming ketones.
Reduction: The compound can be reduced to its corresponding alcohols.
Substitution: Betaxolol can participate in nucleophilic substitution reactions, especially at the ether linkage.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperbenzoic acid for epoxidation.
Reducing Agents: Sodium borohydride for reduction reactions.
Major Products:
Oxidation: Formation of ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of various substituted derivatives.
科学研究应用
Betaxolol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Extensively researched for its therapeutic effects in managing hypertension, glaucoma, and heart diseases.
Industry: Utilized in the formulation of pharmaceutical products for the treatment of cardiovascular and ocular conditions
作用机制
Betaxolol Hydrochloride exerts its effects by selectively blocking beta-1-adrenergic receptors in the heart and vascular smooth muscle. This blockade prevents catecholamines from binding to these receptors, leading to a reduction in heart rate, cardiac output, and blood pressure
生物活性
Betaxolol hydrochloride is a selective beta-1 adrenergic antagonist primarily used in the management of hypertension and glaucoma. Its biological activity encompasses various cardiovascular and ocular effects, making it a significant compound in pharmacotherapy. This article explores the biological mechanisms, clinical implications, and research findings related to this compound.
Betaxolol selectively inhibits beta-1 adrenergic receptors, which are predominantly located in the heart. This inhibition leads to:
- Decreased Heart Rate : By blocking catecholamine stimulation, betaxolol reduces heart rate and myocardial oxygen demand .
- Lower Blood Pressure : It decreases both systolic and diastolic blood pressure through vasodilation and reduced cardiac output .
- Renin Inhibition : Betaxolol also inhibits renin release from the kidneys, further contributing to its antihypertensive effects .
Pharmacokinetics
The pharmacokinetic profile of betaxolol includes:
- Absorption : Complete absorption with an absolute bioavailability of approximately 89%±5% .
- Protein Binding : About 50% bound to plasma proteins .
- Metabolism : Primarily hepatic metabolism with about 15% excreted unchanged .
- Elimination Half-life : Ranges from 14 to 22 hours, allowing for once-daily dosing in hypertensive patients .
1. Cardiovascular Effects
Betaxolol is effective in managing various cardiovascular conditions:
- Hypertension : A study involving 17 hypertensive patients demonstrated significant reductions in systolic blood pressure and heart rate after three weeks of treatment with betaxolol (5 mg daily) during exercise testing .
Parameter | Baseline | Post-treatment | P-value |
---|---|---|---|
Systolic BP (mmHg) | 184 ± 29 | 156 ± 26 | <0.01 |
Heart Rate (bpm) | 132 ± 21 | 113 ± 15 | <0.01 |
2. Ocular Effects
Betaxolol is also utilized in ophthalmology for treating glaucoma:
- Intraocular Pressure (IOP) Reduction : A clinical trial comparing betaxolol (0.25%) with timolol maleate showed significant IOP reductions over a treatment period of 12 weeks, with responder rates indicating efficacy in pediatric populations .
Treatment Group | Mean IOP Reduction (mmHg) | Responder Rate (%) |
---|---|---|
Betaxolol | 2.3 | 38.2 |
Timolol GFS (0.25%) | 2.9 | 45.7 |
Timolol GFS (0.5%) | 3.7 | 47.2 |
Long-term Effects
Research indicates that long-term use of betaxolol can lead to beneficial changes in heart rate variability (HRV), which is an important prognostic marker for cardiovascular health. Increased HRV suggests improved autonomic regulation and cardiovascular stability after treatment with betaxolol .
Case Study on Retinal Blood Flow
A study comparing the effects of betaxolol and timolol on retinal circulation revealed that while both medications significantly reduced IOP, only betaxolol led to a significant increase in retinal blood flow after two weeks of treatment:
属性
IUPAC Name |
1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDPSNLJFOQTRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63659-18-7 (Parent) | |
Record name | Betaxolol hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30979876 | |
Record name | 1-(Isopropylamino)-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30979876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63659-19-8, 72424-72-7 | |
Record name | Betaxolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63659-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betaxolol hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063659198 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol, 1-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)-3-((1-methylethyl)amino)-, hydrochloride, (+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072424727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Betaxolol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(Isopropylamino)-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30979876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BETAXOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X97D2XT0O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。